but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole is a complex organic compound that combines the properties of but-2-enedioic acid and an imidazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole typically involves a multi-step process. The initial step often includes the preparation of but-2-enedioic acid through the oxidation of but-2-ene. This is followed by the introduction of the 5-(3-phenylmethoxypropyl) group to the imidazole ring through a series of substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-enedioic acid derivatives: These compounds share the but-2-enedioic acid backbone but differ in their functional groups.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole is unique due to the combination of the but-2-enedioic acid and the 5-(3-phenylmethoxypropyl) imidazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C17H20N2O5 |
---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2O.C4H4O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;5-3(6)1-2-4(7)8/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
JQCZPVBHMZGGAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.